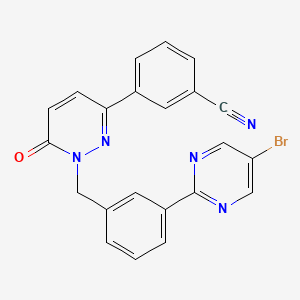
3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile is a complex organic compound that features a pyridazinone core, a bromopyrimidine moiety, and a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes.
Medicine: It has potential as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways involved would depend on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: These compounds also have diverse biological activities and are used in medicinal chemistry.
Thiazolo[4,5-b]pyridines: These compounds have been reported to possess a broad spectrum of pharmacological activities.
Uniqueness
What sets 3-(1-(3-(5-Bromopyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C22H14BrN5O |
|---|---|
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
3-[1-[[3-(5-bromopyrimidin-2-yl)phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile |
InChI |
InChI=1S/C22H14BrN5O/c23-19-12-25-22(26-13-19)18-6-2-4-16(10-18)14-28-21(29)8-7-20(27-28)17-5-1-3-15(9-17)11-24/h1-10,12-13H,14H2 |
Clave InChI |
KFHKDLPLBDTVHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CN3C(=O)C=CC(=N3)C4=CC=CC(=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[Ethyl[(4-fluorophenyl)methyl]amino]methyl]-7,8-dimethyl-4(1H)-quinolinone](/img/structure/B11829179.png)
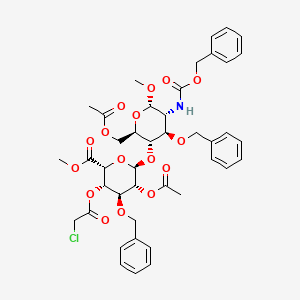
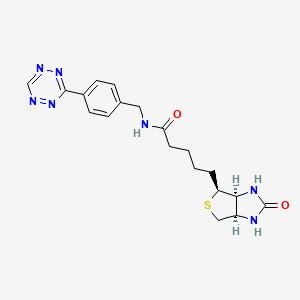
![ethyl (2E)-3-{5-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11829201.png)
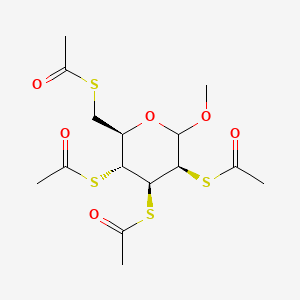

![1-(((cyclohexyloxy)carbonyl)oxy)ethyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B11829216.png)
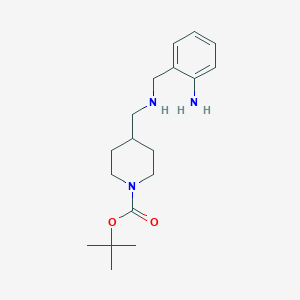
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
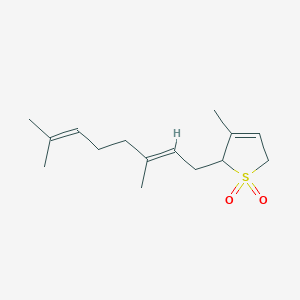
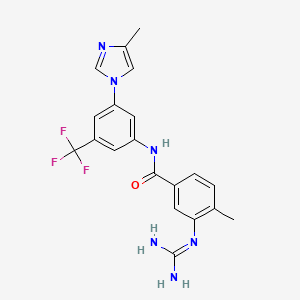
![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
